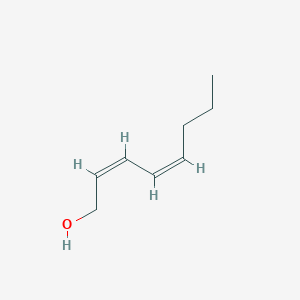
(2Z,4Z)-octa-2,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4Z)-octa-2,4-dien-1-ol is an organic compound characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is a type of dienol, which is a molecule containing both a diene (two double bonds) and an alcohol (hydroxyl group). The specific configuration of the double bonds in this compound is in the cis (Z) form, meaning the hydrogen atoms attached to the double-bonded carbons are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z)-octa-2,4-dien-1-ol can be achieved through various methods, including:
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For this compound, the starting materials would include a suitable aldehyde and a phosphonium ylide that introduces the conjugated diene system.
Diels-Alder Reaction: This pericyclic reaction involves the cycloaddition of a conjugated diene with a dienophile to form a cyclohexene derivative, which can then be further functionalized to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques, such as:
Catalytic Hydrogenation: Partial hydrogenation of polyunsaturated precursors can yield the desired dienol.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to construct the conjugated diene system with high stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
(2Z,4Z)-octa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
(2Z,4Z)-octa-2,4-dien-1-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to construct more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (2Z,4Z)-octa-2,4-dien-1-ol exerts its effects involves its interaction with various molecular targets and pathways. The conjugated diene system allows for electron delocalization, which can facilitate interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-octa-2,4-dien-1-ol: This compound has the same molecular formula but different configurations of the double bonds.
(2Z,4E)-octa-2,4-dien-1-ol: This compound has one cis and one trans double bond.
(2E,4Z)-octa-2,4-dien-1-ol: This compound has one trans and one cis double bond.
Uniqueness
(2Z,4Z)-octa-2,4-dien-1-ol is unique due to its specific cis configuration of both double bonds, which can influence its reactivity and interaction with other molecules. The cis configuration can lead to different stereochemical outcomes in reactions compared to its trans counterparts .
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(2Z,4Z)-octa-2,4-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4-,7-6- |
InChI Key |
LMBAOEUOOJDUBP-RZSVFLSASA-N |
Isomeric SMILES |
CCC/C=C\C=C/CO |
Canonical SMILES |
CCCC=CC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloroisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13670620.png)

![Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13670645.png)
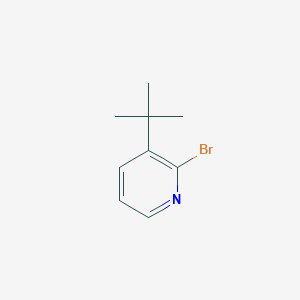
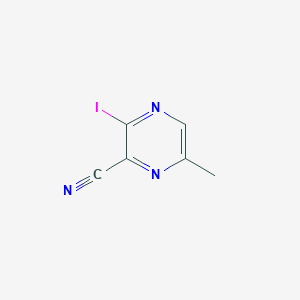

![1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13670671.png)
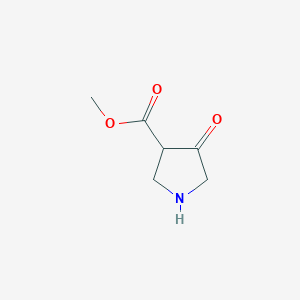
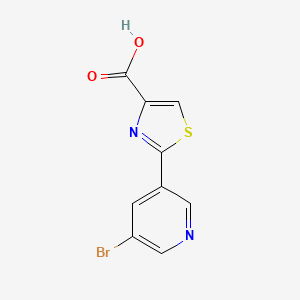
![6-(Chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13670682.png)
![2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670688.png)
![Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13670689.png)
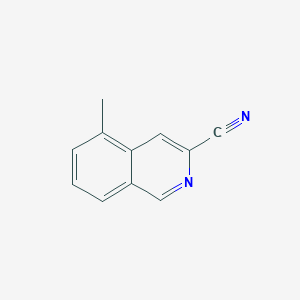
![(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13670708.png)
